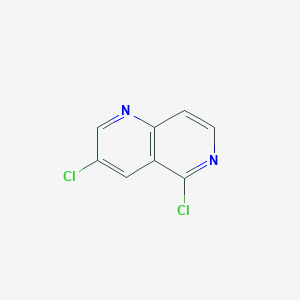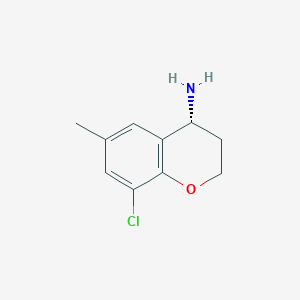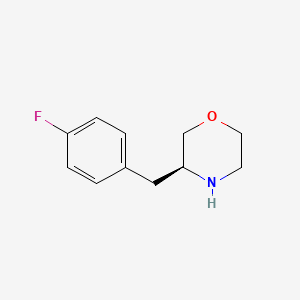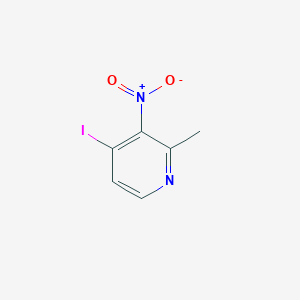
(R)-7,8-Dimethylchroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7,8-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,8-Dimethylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the chroman derivative is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the chroman intermediate using continuous flow reactors.
Automated Chiral Resolution: High-throughput chiral chromatography systems are employed to separate the ®-enantiomer efficiently.
Purification and Quality Control: The final product is purified using crystallization or recrystallization techniques and subjected to rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
®-7,8-Dimethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides to introduce different functional groups onto the chroman ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated chroman derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-7,8-Dimethylchroman-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant properties. The chroman ring is known to scavenge free radicals, making it a candidate for developing new antioxidant therapies.
Medicine
In medicine, ®-7,8-Dimethylchroman-4-amine is explored for its potential neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress.
Industry
Industrially, the compound is used in the development of new polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties.
作用机制
The mechanism of action of ®-7,8-Dimethylchroman-4-amine involves its interaction with various molecular targets. It primarily acts as an antioxidant by donating electrons to neutralize free radicals. This process involves the stabilization of the chroman ring through resonance, which helps in dissipating the energy of the free radicals. Additionally, it may interact with specific enzymes and receptors in the body, modulating their activity and contributing to its neuroprotective effects.
相似化合物的比较
Similar Compounds
Tocopherol (Vitamin E): Both compounds have a chroman ring and exhibit antioxidant properties.
Chromanol Derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness
®-7,8-Dimethylchroman-4-amine is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its ®-enantiomer is particularly valuable in medicinal chemistry for its potential therapeutic effects.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m1/s1 |
InChI 键 |
XQXVQTSILZCMDL-SNVBAGLBSA-N |
手性 SMILES |
CC1=C(C2=C(C=C1)[C@@H](CCO2)N)C |
规范 SMILES |
CC1=C(C2=C(C=C1)C(CCO2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)

![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)



![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)




![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)


